molecular formula C14H14BrN3O3 B213529 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

カタログ番号 B213529
分子量: 352.18 g/mol
InChIキー: QDGMHKWBJKNZNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a wide range of cancer types.

作用機序

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription and epigenetic regulation. By inhibiting BET proteins, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can disrupt the expression of genes that are important for cancer cell survival and proliferation. This mechanism of action suggests that 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may be effective against a wide range of cancer types, including those that are resistant to other treatments.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of gene expression. 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

実験室実験の利点と制限

One advantage of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cancer. However, like all experimental compounds, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has limitations. One limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is complex and not yet fully understood, which may make it difficult to develop targeted therapies based on this compound.

将来の方向性

Despite its limitations, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as a potential treatment for cancer. Future research in this area may focus on developing more targeted therapies based on the mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, as well as identifying biomarkers that can predict which patients are most likely to respond to this treatment. Additionally, further preclinical studies may be needed to determine the safety and efficacy of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in humans, and to identify potential side effects and drug interactions.

合成法

The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine. The resulting intermediate is then reacted with chloroformic acid to form the final product. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.

科学的研究の応用

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.

特性

製品名

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

分子式

C14H14BrN3O3

分子量

352.18 g/mol

IUPAC名

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrN3O3/c1-8-12(15)13(17-18(8)2)14(19)16-9-3-4-10-11(7-9)21-6-5-20-10/h3-4,7H,5-6H2,1-2H3,(H,16,19)

InChIキー

QDGMHKWBJKNZNC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

正規SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。